molecular formula C16H21NO4S B11079357 Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B11079357
M. Wt: 323.4 g/mol
InChI Key: WNLNBVZLQRQTDU-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl ester, an acetyl group, a cyclopentylcarbonyl amide, and a methyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Bond: The cyclopentylcarbonyl amide can be formed by reacting the appropriate amine with a cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The ethyl ester can be formed by reacting the carboxylic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.

    Biology: It may be used in the development of bioactive molecules and as a probe for studying biological processes involving thiophene derivatives.

    Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

ethyl 5-acetyl-2-(cyclopentanecarbonylamino)-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H21NO4S/c1-4-21-16(20)12-9(2)13(10(3)18)22-15(12)17-14(19)11-7-5-6-8-11/h11H,4-8H2,1-3H3,(H,17,19)

InChI Key

WNLNBVZLQRQTDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCCC2

Origin of Product

United States

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